5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family, characterized by its unique structural features. The compound has a chloro group at the 5th position and an ethoxyphenyl group at the 6th position of the pyridazinone core. Pyridazinones are known for their diverse biological activities, making them subjects of interest in medicinal chemistry and drug development. This compound is identified by the chemical formula CHClNO and has the CAS number 1443288-25-2.
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can be synthesized through various chemical reactions involving hydrazine derivatives and diketones or keto acids. It falls under the category of heterocyclic compounds, specifically pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. The compound is classified as a pyridazinone due to the presence of a carbonyl group adjacent to the nitrogen atoms in the ring structure.
The synthesis of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, including continuous flow reactors and advanced purification techniques like chromatography and crystallization.
The molecular structure of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one consists of a pyridazine ring substituted with a chloro group and an ethoxyphenyl moiety. The presence of these functional groups significantly influences its chemical behavior and biological activity.
Key structural data include:
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can participate in various chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the products formed during these reactions.
The mechanism of action for 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with binding sites. These interactions can lead to significant biological effects, including inhibition of cell proliferation and modulation of immune responses .
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is typically characterized by:
The compound exhibits notable solubility in organic solvents due to its ethoxy group, which enhances its lipophilicity. Its reactivity is influenced by both the chloro and ethoxy groups, allowing for diverse chemical transformations .
5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has potential applications in various scientific fields, particularly in medicinal chemistry for developing new therapeutic agents. Due to its structural characteristics, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for further research in drug discovery .
The pyridazinone scaffold, characterized by a six-membered heterocyclic ring featuring two adjacent nitrogen atoms and a ketone group, has evolved from early synthetic curiosities to pharmacologically significant entities. Initial synthesis was reported by Bistrycki et al. in 1899, establishing foundational methods for accessing 3(2H)-pyridazinone derivatives [1] [7]. By the mid-20th century, research intensified due to observations of cardiovascular bioactivity, exemplified by the development of Levosimendan (a pyridazinone-derived calcium sensitizer) for acute heart failure [4] [7]. The 1980s–1990s marked a significant expansion, with compounds like Zardaverine (a phosphodiesterase III/IV inhibitor) investigated for asthma and COPD, highlighting the scaffold’s potential in modulating cyclic nucleotide signaling [7] [8]. Over 190 patents filed between 2000–2015 underscore sustained industrial interest, particularly in oncology and immunology [1] [4]. Key milestones are summarized in Table 1.
Table 1: Historical Development of Pyridazinone-Based Therapeutics
Time Period | Key Advancements | Representative Agents |
---|---|---|
1899 | First synthetic report of pyridazinone core | N/A |
1980s | Cardiovascular applications (inotropic agents) | Imazodan, Milrinone analogs |
1990s | PDE4 inhibition for respiratory diseases | Zardaverine |
2000–2015 | Diversification into anticancer, antimicrobial, and immunomodulatory therapeutics | Sorafenib analogs, TAK-063 |
Bioactivity in pyridazinones is exquisitely dependent on substitution patterns, dictating interactions with biological targets, pharmacokinetics, and metabolic stability. Critical positions include:
Table 2: Impact of Substituents on Pyridazinone Bioactivity
Position | Substituent | Biological Consequence | Example Activity Change |
---|---|---|---|
N-2 | H | Hydrogen-bond donation to PDE4 Gln716; higher inhibition | 100% PDE4B inhibition at 20 μM [8] |
N-2 | CH₃ | Loss of H-bond donation; reduced potency | ~40% PDE4B inhibition at 20 μM [8] |
5 | OCH₃ | Additional H-bond with PDE4 Gln716; improved steric fit | 16-fold ↑ PDE10A inhibition [1] |
6 | Cl | Enhanced electrophilicity; VEGFR-2 hinge binding | IC₅₀ = 60.7 nM (VEGFR-2) [3] |
6 | 4-Ethoxyphenyl | Hydrophobic pocket occupancy in kinases; metabolic stability | IC₅₀ = 1.3–1.8 μM (VEGFR-2) [3] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4